Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate
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Overview
Description
Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate is an organoboron compound with the molecular formula C6H3BF6KN. It is a white crystalline solid that is soluble in organic solvents such as alcohols and ethers. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate can be synthesized through several methods. One common approach involves the reaction of 6-(trifluoromethyl)pyridine-3-boronic acid with potassium fluoride in the presence of a suitable solvent. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides.
Scientific Research Applications
Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is employed in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate exerts its effects involves the formation of boron-carbon bonds. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron source, transferring the trifluoromethylpyridinyl group to a palladium catalyst. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoroborate
- Potassium quinoline-6-trifluoroborate
- Potassium pyridine-3-trifluoroborate
Uniqueness
Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate is unique due to its trifluoromethylpyridinyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring high reactivity and selectivity.
Properties
IUPAC Name |
potassium;trifluoro-[6-(trifluoromethyl)pyridin-3-yl]boranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BF6N.K/c8-6(9,10)5-2-1-4(3-14-5)7(11,12)13;/h1-3H;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXNQNZBEKSPOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN=C(C=C1)C(F)(F)F)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BF6KN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855882 |
Source
|
Record name | Potassium trifluoro[6-(trifluoromethyl)pyridin-3-yl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70855882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245906-75-5 |
Source
|
Record name | Potassium trifluoro[6-(trifluoromethyl)pyridin-3-yl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70855882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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